1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

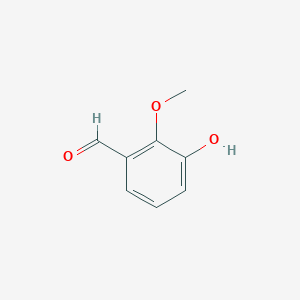

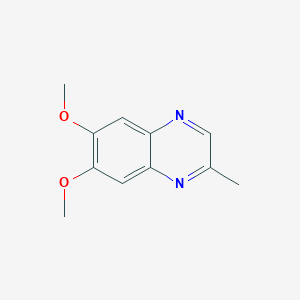

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose (1-Acetyl-2-DOB) is a sugar derivative that has been studied extensively in the scientific research community. It is a derivative of ribofuranose, a naturally occurring sugar found in plants, and is used in a variety of laboratory experiments. 1-Acetyl-2-DOB has been found to have a variety of biochemical and physiological effects, and the mechanism of action has been well studied.

Applications De Recherche Scientifique

Benzofuran Derivatives and Biological Activities

Benzofuran is a key structural unit in many bioactive heterocycles, drawing attention for its vast biological activities. These include anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Benzofuran derivatives, sharing a structural resemblance with 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose, have been identified as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. The therapeutic potential of these derivatives is significantly enhanced by the presence of specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, which contribute to their increased activity compared to reference drugs (Dawood, 2019).

Synthesis and Drug Development

The synthetic versatility of benzofuran compounds, including those derived from this compound, allows for the development of novel drugs. Recent advancements have led to the synthesis of benzofuran derivatives with improved bioavailability, which facilitates once-daily dosing and potential applications in treating skin diseases such as cancer or psoriasis. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Antimicrobial and Antioxidant Properties

Benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. These compounds are found to be suitable structures for the development of new drugs, with some derivatives already used in clinical treatments for various skin diseases. The antimicrobial properties of benzofuran derivatives are particularly notable, positioning them as potential candidates for addressing antibiotic resistance issues (Hiremathad et al., 2015).

Mécanisme D'action

Target of Action

It is known that this compound is a useful synthetic intermediate for the synthesis of anticancer and antiviral research chemicals .

Mode of Action

As a synthetic intermediate, it likely interacts with its targets to form more complex compounds that exert antiviral or anticancer effects .

Biochemical Pathways

Given its role as a synthetic intermediate in the production of antiviral and anticancer compounds, it can be inferred that it may be involved in pathways related to viral replication or cell proliferation .

Pharmacokinetics

As a synthetic intermediate, its bioavailability would likely depend on the properties of the final compound it is used to produce .

Result of Action

As a precursor for the synthesis of anticancer and antiviral compounds, it can be inferred that its action would ultimately contribute to the inhibition of cancer cell proliferation or viral replication .

Action Environment

As a synthetic intermediate, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other reactants .

Analyse Biochimique

Cellular Effects

The cellular effects of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose are largely dependent on its role as a precursor for antiviral and anticancer compounds . These compounds can influence cell function by disrupting key cellular processes such as DNA replication and transcription. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. As a synthetic intermediate, its stability, degradation, and long-term effects on cellular function would be critical factors in its utility for producing antiviral and anticancer compounds .

Propriétés

IUPAC Name |

[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAPNNOKHRHLI-PAMZHZACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)